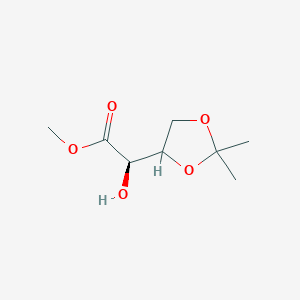

Methyl 3,4-O-isopropylidene-L-threonate

Description

Significance of Chiral Threonates in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is a cornerstone of modern organic chemistry. youtube.com Chiral threonates, including Methyl 3,4-O-isopropylidene-L-threonate, play a pivotal role in this field. Their significance lies in their ability to act as chiral templates or starting materials, guiding the formation of new stereocenters with a high degree of control.

The presence of multiple stereocenters in threonates allows for substrate-controlled asymmetric induction. mdpi.com This means that the inherent chirality of the threonate derivative directs the stereochemical outcome of a reaction at a different site in the molecule. This is a powerful strategy for constructing complex molecules with multiple, well-defined stereocenters.

The applications of chiral building blocks like threonates in asymmetric synthesis can be broadly categorized:

Chiral Sources: The building block is incorporated into the final product, transferring its chirality.

Chiral Auxiliaries: The chiral unit is temporarily attached to a non-chiral substrate to direct a stereoselective reaction, and is then removed.

Chiral Catalysts and Ligands: The chiral molecule is used in smaller, catalytic amounts to control the stereochemistry of a reaction. researchgate.netnih.gov

The versatility of chiral threonates allows for their use in a variety of synthetic transformations, leading to the production of a wide range of enantiomerically enriched compounds.

Historical Context of L-Threonate Derivatives as Chiral Building Blocks

The use of natural products as chiral starting materials has a long and rich history in organic synthesis. nih.gov L-Threonic acid, and by extension its derivatives, became part of this "chiral pool" due to its availability from the degradation of natural products like L-ascorbic acid (Vitamin C).

Initially, the focus of chiral pool synthesis was on readily available and abundant natural products like amino acids and terpenes. nih.govresearchgate.net However, as the demand for more structurally diverse and complex chiral molecules grew, chemists began to explore a wider range of starting materials, including less common sugars and their derivatives.

The development of protecting group strategies, such as the formation of the isopropylidene acetal (B89532) in this compound, was a crucial advancement. This allowed chemists to selectively manipulate the different functional groups within the L-threonate scaffold, opening up a vast array of synthetic possibilities. Over time, L-threonate derivatives have been utilized in the total synthesis of various natural products and other biologically active molecules, solidifying their position as valuable and versatile chiral building blocks in the synthetic chemist's toolkit. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFASCPVVJBLRD-PRJDIBJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(=O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC(O1)[C@H](C(=O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3,4 O Isopropylidene L Threonate

Preparation from Chiral Feedstocks

The primary and most efficient syntheses of Methyl 3,4-O-isopropylidene-L-threonate rely on the use of readily available chiral molecules from nature's "chiral pool." This approach leverages the inherent stereochemistry of the starting material to produce the target compound with a defined three-dimensional structure, obviating the need for complex asymmetric synthesis steps.

Synthesis from L-Ascorbic Acid (Vitamin C) Derivatives

L-Ascorbic acid (Vitamin C) is a common and inexpensive starting material for the synthesis of L-threonic acid and its derivatives. nih.govgoogle.comgoogle.com The L-threonate structure is accessible through the oxidative cleavage of the L-ascorbic acid backbone. nih.gov

The synthetic pathway to this compound from L-ascorbic acid generally proceeds in three main stages:

Protection of the 5,6-diol: The first step involves the selective protection of the C5 and C6 hydroxyl groups of L-ascorbic acid as an isopropylidene acetal (B89532). This is typically achieved by reacting L-ascorbic acid with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This reaction yields 5,6-O-isopropylidene-L-ascorbic acid.

Oxidative Cleavage: The protected L-ascorbic acid derivative is then subjected to oxidative cleavage of the endocyclic double bond. This is commonly carried out using an oxidizing agent such as hydrogen peroxide in the presence of a salt-forming species like calcium carbonate or magnesium carbonate. prepchem.comorganic-chemistry.org This reaction breaks the six-carbon chain of ascorbic acid between C3 and C4, yielding the calcium or magnesium salt of 3,4-O-isopropylidene-L-threonic acid. The four-carbon L-threonate fragment originates from carbons 3 through 6 of the original ascorbic acid molecule. nih.gov

Esterification: The final step is the conversion of the carboxylic acid salt to the methyl ester. While specific literature detailing this exact transformation is scarce, standard esterification methods can be employed. These include Fischer esterification, which involves reacting the carboxylic acid (after acidification of the salt) with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. operachem.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Alternatively, for a milder reaction that avoids strong acids, the carboxylic acid can be treated with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) to afford the methyl ester in high yield. tcichemicals.comnih.gov

A typical, though not fully detailed, procedure found in the literature involves the preparation of calcium 3,4-O-isopropylidene-L-threonate, which is then used as the precursor to the target methyl ester.

Alternative Chiral Pool Approaches

While L-ascorbic acid is a primary precursor, other chiral molecules can be utilized to synthesize related chiral building blocks, demonstrating the versatility of the chiral pool approach. L-Tartaric acid, another readily available and inexpensive chiral compound, serves as an excellent starting material for the synthesis of a structurally similar compound, dimethyl 2,3-O-isopropylidene-L-tartrate.

The synthesis from L-tartaric acid involves:

Diesterification and Acetal Formation: L-tartaric acid is reacted with methanol and 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid. This one-pot reaction both esterifies the two carboxylic acid groups and protects the diol as an isopropylidene acetal, yielding dimethyl 2,3-O-isopropylidene-L-tartrate.

This alternative highlights how different chiral feedstocks can lead to related, protected four-carbon sugar acid derivatives. Other chiral starting materials, such as amino acids like L-threonine, are also used in the broader context of chiral pool synthesis to create a variety of complex molecules.

Mechanistic Investigations of Derivatization Pathways

The key transformation in the synthesis from L-ascorbic acid is the oxidative cleavage of the protected ascorbic acid derivative. This process is understood to proceed via the oxidation of the enediol system of the ascorbic acid molecule. The presence of an oxidizing agent, such as hydrogen peroxide, leads to the formation of reactive oxygen species that attack the electron-rich double bond.

The reaction is believed to proceed through a series of intermediates. The initial oxidation of ascorbic acid can lead to dehydroascorbic acid (DHA). In aqueous solutions, DHA exists in equilibrium with its hydrated, bicyclic hemiketal form. The subsequent cleavage of the bond between C2 and C3 of this intermediate results in the formation of a four-carbon threonate fragment and a two-carbon oxalate (B1200264) fragment. nih.gov The isopropylidene protecting group at the C5 and C6 positions of the original ascorbic acid molecule remains as the C3 and C4 protecting group of the resulting L-threonate.

The esterification step, if carried out via the Fischer-Speier method, follows a well-established mechanism. The carboxylic acid is first protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the final ester product. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of methanol or by removing the water as it is formed. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

For the oxidative cleavage step, as described in patents for the synthesis of L-threonate salts, the reaction temperature and time are critical. For instance, in the preparation of L-threonic acid salts, the reaction is often conducted at controlled temperatures between 0-40°C for 3-6 hours. google.com The molar ratios of the reactants, such as L-ascorbic acid to the salt-forming agent (e.g., magnesium carbonate) and the oxidizing agent (e.g., hydrogen peroxide), are also key factors. A patent for the synthesis of magnesium L-threonate specifies molar ratios of vitamin C to magnesium carbonate of 1:1.3 to 1:2.0 and vitamin C to hydrogen peroxide of 1:2.3 to 1:3. organic-chemistry.org

In the esterification step, the choice of method can significantly impact the yield and purity of the final product.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Strong Acid (e.g., H₂SO₄, p-TsOH) | Reflux | Inexpensive reagents, suitable for large scale. | Reversible reaction, requires harsh acidic conditions which may not be suitable for sensitive substrates. |

| Diazomethane | Diazomethane (CH₂N₂) | Room temperature | High yielding, mild conditions, simple workup. | Diazomethane is toxic and explosive. |

| TMS-Diazomethane | Trimethylsilyldiazomethane | 0°C to room temperature | Safer alternative to diazomethane, high yielding, mild conditions. | More expensive than diazomethane. |

For the synthesis of dimethyl 2,3-O-isopropylidene-L-tartrate from L-tartaric acid, the use of a Dean-Stark apparatus to azeotropically remove the water and methanol-cyclohexane azeotropes formed during the reaction can drive the equilibrium towards the product and improve the yield.

Methyl 3,4 O Isopropylidene L Threonate As a Chiral Pool Synthon

Applications in Stereoselective Total Synthesis

The inherent chirality of Methyl 3,4-O-isopropylidene-L-threonate has been leveraged in the total synthesis of several complex natural products. Its utility as a chiral pool synthon provides a strategic advantage in constructing intricate molecular architectures with high stereocontrol.

One of the notable applications of this compound is in the preparation of dihydrofuran substrates. sigmaaldrich.com These five-membered heterocyclic motifs are prevalent in a wide array of biologically active natural products. The threonate derivative serves as a scaffold, where the existing stereocenters direct the formation of new stereocenters during the construction of the dihydrofuran ring. This approach has been instrumental in the total synthesis of compounds like (-)-echinosporin. sigmaaldrich.com

The utility of this compound extends to the synthesis of more complex natural product scaffolds. For instance, in the total synthesis of (-)-Echinosporin, this chiral synthon is employed to construct a key dihydrofuran intermediate. sigmaaldrich.com The synthesis of other complex molecules, such as the spirotetronate natural products, often involves the stereoselective construction of highly functionalized cyclohexene (B86901) rings and spirocyclic systems. academie-sciences.fr While not a direct precursor in all cases, the principles of using chiral pool synthons like the L-threonate derivative to set key stereocenters are a cornerstone of these synthetic strategies. The overarching goal is to achieve high diastereoselectivity and enantioselectivity in the formation of complex backbones. academie-sciences.fr

A significant application of this compound lies in its use as a precursor for the installation of α-formylglycine (fGly) residues into peptides. nih.gov The α-formylglycine residue is a rare amino acid crucial for the function of certain enzymes. nih.govnih.gov Direct incorporation of fGly into peptides via solid-phase peptide synthesis (SPPS) is challenging due to its instability under the acidic conditions of resin cleavage. nih.govnih.gov

To circumvent this, a synthetic strategy has been developed where this compound, derived from vitamin C, is converted into an N-Fmoc-protected 4-hydroxy-L-threonine (hThr) building block. nih.gov This hThr residue is then incorporated into the peptide chain using standard Fmoc-SPPS. After synthesis and cleavage from the resin, the stable hThr residue is cleanly converted to the desired α-formylglycine residue through mild oxidation with sodium periodate (B1199274). nih.gov This innovative approach has been successfully applied to the synthesis of callyaerin A, a macrocyclic peptide containing an fGly-derived motif. nih.govresearchgate.net

Enantioselective Preparation of Diverse Chiral Compounds

This compound is a versatile starting material for the enantioselective preparation of a variety of chiral compounds. sigmaaldrich.comrsc.org Its utility stems from the ability to manipulate its functional groups while retaining the original stereochemical integrity. For example, the ester and hydroxyl groups can be modified through a range of organic reactions to introduce new functionalities and build molecular complexity. This makes it a valuable chiron for synthesizing compounds with specific stereochemical requirements.

Role in Accessing Specific Enantiomers with High Enantiomeric Excess

A key advantage of using this compound as a chiral pool synthon is the ability to access specific enantiomers with high enantiomeric excess (ee). Since the starting material is enantiomerically pure, this chirality can be transferred to the target molecule, often with high fidelity. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where only one enantiomer exhibits the desired activity. The use of such chiral building blocks can obviate the need for chiral separations or asymmetric catalysis in later stages of a synthesis, leading to more efficient and cost-effective routes to enantiomerically pure products.

Chemical Transformations and Derivatizations of Methyl 3,4 O Isopropylidene L Threonate

Modification of Secondary Alcohol Functionality

The secondary alcohol at the C2 position is a key site for chemical modification, enabling transformations such as nucleophilic substitution and deoxygenation.

SN2 Attack with Nucleophiles (e.g., Sodium Azide)

The secondary hydroxyl group of Methyl 3,4-O-isopropylidene-L-threonate can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution via an SN2 mechanism. This reaction proceeds with an inversion of stereochemistry at the C2 center. wikipedia.org The rate of the SN2 reaction is sensitive to steric hindrance, with less hindered substrates reacting more readily. wikipedia.org

A typical transformation involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding tosylate. Subsequent treatment with a nucleophile, such as sodium azide (B81097) (NaN3), in a suitable solvent like dimethylformamide (DMF), results in the displacement of the tosylate group to yield the corresponding azide. This azide derivative can then be further elaborated, for example, through reduction to an amine.

Table 1: Representative SN2 Reaction on a Secondary Alcohol

| Reactant | Reagents | Product | Reaction Type |

| Secondary Alcohol | 1. TsCl, Pyridine2. NaN3, DMF | Azide | SN2 |

This table illustrates a general SN2 reaction pathway applicable to the secondary alcohol of this compound.

Formation of O-Phenyl Thiocarbonates and Deoxygenation

The deoxygenation of the secondary alcohol can be achieved through the Barton-McCombie reaction, a free-radical mediated process. libretexts.orgchem-station.comorganic-chemistry.org This reaction involves the conversion of the alcohol into a thiocarbonyl derivative, which then undergoes reductive cleavage. youtube.comarkat-usa.org

The first step is the formation of an O-phenyl thiocarbonate or a xanthate. libretexts.orgarkat-usa.org For instance, the alcohol can be treated with phenyl chlorothionoformate in the presence of a base to yield the O-phenyl thiocarbonate. organic-chemistry.org

In the second step, the thiocarbonyl derivative is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, typically tributyltin hydride (Bu3SnH). libretexts.orgyoutube.comarkat-usa.org The tributyltin radical initiates a chain reaction that leads to the cleavage of the C-O bond and the formation of the deoxygenated product. libretexts.org The driving force for this reaction is the formation of a stable tin-sulfur bond. youtube.com

Table 2: Key Steps in Barton-McCombie Deoxygenation

| Step | Description | Reagents | Intermediate/Product |

| 1 | Formation of Thiocarbonyl Derivative | Phenyl chlorothionoformate, Base | O-Phenyl Thiocarbonate |

| 2 | Radical-initiated Reduction | Bu3SnH, AIBN | Deoxygenated Product |

This table outlines the general sequence of the Barton-McCombie deoxygenation as it would apply to this compound.

Ester Hydrolysis and Amide Formation

The methyl ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides.

Ester hydrolysis is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. sci-hub.se Non-aqueous conditions, such as using sodium hydroxide in a dichloromethane/methanol solvent system, can also be employed for the saponification of esters. nih.gov The resulting carboxylate can be protonated to yield the free carboxylic acid.

Amide formation can be accomplished by reacting the methyl ester with an amine. This transformation can be facilitated by the use of alkali metal amidoboranes, which have been shown to efficiently convert esters to primary and secondary amides. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents.

Table 3: Transformation of the Ester Group

| Starting Material | Reagents | Product | Transformation |

| Methyl Ester | NaOH, H2O/MeOH | Carboxylic Acid | Hydrolysis |

| Methyl Ester | R-NH2, NaNH2BH3 | Amide | Amidation |

This table summarizes the primary transformations of the methyl ester group in this compound.

Oxidative Cleavage Reactions

The carbon skeleton of the threonate backbone can be cleaved through oxidative reactions, particularly after deprotection of the diol.

Periodate (B1199274) Oxidation of Diol Motifs

The isopropylidene protecting group can be removed by treatment with acid to reveal the vicinal diol. This 1,2-diol is susceptible to oxidative cleavage by sodium periodate (NaIO4). This reaction, known as the Malaprade reaction, breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two aldehyde fragments. The reaction proceeds through a cyclic periodate ester intermediate.

Peroxyl Radical Addition and Subsequent Rearrangements

Research on the reaction of ascorbate (B8700270) (vitamin C) with peroxyl radicals has shown that it can lead to the formation of threonate derivatives. nih.gov The proposed mechanism involves the addition of the peroxyl radical to the enediol system of ascorbate. This suggests that precursors to threonate may be involved in complex radical-mediated transformations. While not a direct reaction on this compound itself, this finding indicates the potential for threonate-related structures to be formed from the oxidative degradation of other molecules. nih.gov The study of peroxyl radical clocks and their precursors can provide further insight into the kinetics and mechanisms of such radical reactions.

Synthesis of Organophosphorus Ligands

The synthesis of chiral organophosphorus ligands is a cornerstone of modern asymmetric catalysis. These ligands, when complexed with transition metals, can facilitate a vast array of enantioselective transformations. The general strategy involves the use of a chiral backbone to create a stereochemically defined environment around the metal center. While derivatives of tartaric acid, amino acids, and other sugars are common starting materials for such ligands, specific methodologies commencing with this compound are not documented in the reviewed literature.

Ligand Design for Metallocomplex Catalysis

The design of ligands for metallocomplex catalysis is a highly active area of research. The structure of the ligand is crucial in determining the catalytic activity and selectivity of the resulting metal complex. Key design elements often include the nature of the phosphorus-containing group (e.g., phosphine, phosphite, phosphinite), the rigidity or flexibility of the ligand backbone, and the steric and electronic properties of the substituents.

Although L-threonic acid and its derivatives, such as L-threonine methyl ester, have been used to synthesize P-stereogenic phosphinooxazoline iridium catalysts for asymmetric hydrogenation, there are no specific reports on the design and synthesis of such ligands from this compound.

Applications in Enantioselective Transformations

The application of chiral ligands in enantioselective transformations is the ultimate test of their efficacy. Ligands derived from various chiral sources have been successfully employed in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, often achieving high levels of enantioselectivity.

Given the absence of synthesized organophosphorus ligands from this compound in the literature, there are consequently no reported applications of such ligands in enantioselective transformations.

Mechanistic Investigations of Reactions Involving Methyl 3,4 O Isopropylidene L Threonate

Elucidation of Reaction Pathways and Intermediates

Currently, there is a notable lack of specific research articles detailing the elucidation of reaction pathways and the isolation or characterization of intermediates for reactions directly involving Methyl 3,4-O-isopropylidene-L-threonate. General chemical principles suggest that reactions would proceed via pathways typical for secondary alcohols and methyl esters. For instance, oxidation of the secondary alcohol would likely proceed through a transient ketone intermediate. Ester hydrolysis or amidation would involve nucleophilic acyl substitution, presumably through a tetrahedral intermediate. However, without specific studies, these remain generalized mechanistic proposals rather than elucidated pathways for this specific molecule.

Studies on Stereoselectivity and Diastereoselectivity

The inherent chirality of this compound, derived from L-threonic acid, makes it a valuable starting material for stereoselective syntheses. The fixed stereocenters of the isopropylidene-protected diol backbone are expected to influence the stereochemical outcome of reactions at the C2 position and the ester functionality.

In reactions involving the secondary alcohol at C2, the chiral environment created by the adjacent stereocenter and the bulky isopropylidene group is expected to direct incoming reagents to one face of the molecule, potentially leading to high diastereoselectivity. For example, in a reduction of a ketone formed at C2, the approach of a hydride reagent would be sterically hindered on one face, favoring the formation of one diastereomer over the other.

Similarly, in reactions at the ester carbonyl, the adjacent stereocenter at C2 can induce facial bias, leading to diastereoselective addition of nucleophiles. The extent of this stereochemical control would be dependent on the nature of the reagent, solvent, and reaction conditions.

Despite these well-established principles of asymmetric induction, specific studies quantifying the degree of stereoselectivity or diastereoselectivity in reactions of this compound are not prominently available. While the compound is used as a chiral precursor, detailed mechanistic investigations focusing on the stereochemical control elements appear to be a niche area of research.

Spectroscopic and Stereochemical Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 3,4-O-isopropylidene-L-threonate. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemical arrangement of the molecule. The defined stereocenters (at C2 and C3) of the L-threonate backbone result in a unique and predictable set of signals.

In ¹H NMR, the protons on the carbon backbone and the protecting groups give distinct chemical shifts and coupling patterns. The isopropylidene group typically shows two separate signals for the diastereotopic methyl groups, a key indicator of the chiral environment. The methoxy (B1213986) group of the ester appears as a sharp singlet.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons in the dioxolane ring and the ester carbonyl are characteristic and help confirm the successful formation of the desired product. The presence of two separate signals for the isopropylidene methyl carbons further corroborates the chiral nature of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropylidene | 2 x CH₃ | ~1.3 - 1.5 | 2 x Singlet |

| Ester | OCH₃ | ~3.7 | Singlet |

| Backbone | H4, H4' | ~4.0 - 4.2 | Multiplet |

| Backbone | H3 | ~4.3 - 4.5 | Multiplet |

| Backbone | H2 | ~4.4 - 4.6 | Multiplet |

| Hydroxyl | OH | Variable | Broad Singlet |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) |

| Isopropylidene | 2 x CH₃ | ~25 - 27 |

| Ester | OCH₃ | ~52 |

| Backbone | C4 | ~67 |

| Backbone | C3 | ~75 |

| Backbone | C2 | ~72 |

| Isopropylidene | C(CH₃)₂ | ~110 |

| Ester | C=O | ~172 |

Mass Spectrometry (MS) for Product Characterization

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of the compound is C₈H₁₄O₅, corresponding to a molecular weight of 190.19 g/mol . scbt.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 190. Techniques like Electrospray Ionization (ESI) might show a protonated molecule ([M+H]⁺) at m/z 191 or adducts with sodium ([M+Na]⁺) at m/z 213.

Common fragmentation patterns can be predicted, which aid in structural confirmation. Key fragments would likely include the loss of a methyl group (•CH₃, -15 amu) from the ester or the loss of a methoxy group (•OCH₃, -31 amu). Another characteristic fragment corresponds to the loss of acetone (B3395972) (58 amu) from the cleavage of the isopropylidene protecting group.

Methods for Chirality and Enantiomeric Purity Assessment

As a chiral molecule derived from L-threonic acid, confirming the stereochemical integrity of this compound is paramount.

Optical rotation is a fundamental technique used to confirm the enantiomeric identity of a chiral compound. It measures the extent to which a substance rotates the plane of polarized light. For this compound, a specific rotation value has been established, which serves as a benchmark for newly synthesized batches.

The reported specific rotation is: [α]²⁰/D +18.5° (c = 2 in acetone) sigmaaldrich.com

This notation indicates that the measurement was taken at 20°C using the sodium D-line (589 nm), with the sample dissolved in acetone at a concentration of 2 g per 100 mL. sigmaaldrich.com A positive sign (+) confirms that it is dextrorotatory. The magnitude of the rotation is highly dependent on factors like solvent, concentration, and temperature, making standardized reporting crucial for reproducibility. researchgate.net

Spectroscopic methods, particularly NMR, provide robust verification of the compound's relative stereochemistry. The fixed (2R, 3S) configuration of the L-threonate precursor dictates the spatial arrangement of the substituents. In the ¹H NMR spectrum, the coupling constants (J-values) between the protons on C2, C3, and C4 are influenced by their dihedral angles, which are defined by the stereochemistry. The observation of diastereotopic protons in the isopropylidene group is a direct consequence of the molecule's chirality and would not be present in an achiral or racemic sample. sigmaaldrich.combiosynth.com

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatography is essential for both the purification of this compound after synthesis and for the analysis of its purity.

Following its synthesis, the crude product is typically purified using column chromatography on silica (B1680970) gel to separate it from starting materials, reagents, and byproducts. alkalisci.com The progress of the purification can be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for analytical assessment of purity. For chiral molecules like this, chiral HPLC is particularly powerful. By using a chiral stationary phase (CSP), it is possible to separate the desired enantiomer from its mirror image (D-threonate derivative) if it were present as an impurity. hplc.eu This allows for the precise determination of enantiomeric excess (e.e.), a critical quality parameter for chiral building blocks in synthesis. nih.gov The compound itself is described as a "chromatographic chiral compound," highlighting the importance of these techniques in its characterization. biosynth.com

Computational and Theoretical Chemistry Studies

Molecular Modeling of Reactivity and Conformation

Molecular modeling encompasses a range of computational techniques used to represent and predict the three-dimensional structures and dynamic behavior of molecules. For Methyl 3,4-O-isopropylidene-L-threonate, these models are crucial for understanding how its specific arrangement of atoms influences its physical properties and chemical reactivity.

The conformation of this molecule is largely dictated by the five-membered 1,3-dioxolane (B20135) ring, which is formed by the isopropylidene protecting group on the 3- and 4-hydroxyl groups of the L-threonate backbone. This ring is not planar and can adopt various "envelope" or "twist" conformations. The relative energies of these conformations determine the most likely shape of the molecule in different environments.

Molecular mechanics force fields are often employed for initial conformational analysis. These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of potential energy surfaces and identification of low-energy conformers. The relative steric and electronic effects of the methyl ester group and the substituents on the dioxolane ring would be key factors in these calculations.

Furthermore, molecular modeling can predict sites of reactivity. By calculating properties such as electrostatic potential maps, chemists can identify electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen of the ester group and the oxygens of the dioxolane ring are expected to be electron-rich, while the carbonyl carbon and the hydrogen of the free hydroxyl group are electron-poor. This information is vital for predicting how the molecule will interact with other reagents.

Interactive Table: Predicted Conformational Analysis of this compound

This table illustrates the type of data that would be generated from a typical molecular modeling study on the conformational preferences of the dioxolane ring. The energy values are hypothetical.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Envelope 1 | 15° | 0.0 | 65 |

| Twist | 30° | 1.2 | 25 |

| Envelope 2 | -10° | 2.5 | 10 |

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of electronic structure and chemical bonding. mdpi.com These methods are instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

For this compound, quantum chemical calculations could be used to study a variety of reactions, such as the hydrolysis of the ester group or the removal of the isopropylidene protecting group. By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed.

For instance, in a base-catalyzed hydrolysis of the methyl ester, DFT calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would identify the structure and energy of the tetrahedral intermediate and the subsequent transition state leading to the final carboxylate and methanol (B129727) products. The calculated activation energy would provide a quantitative measure of the reaction rate.

These calculations are also crucial for understanding the stereoselectivity of reactions involving the chiral center at C2. The presence of the rigid dioxolane ring can direct incoming reagents to attack from a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. Quantum chemical models can quantify the energy differences between the transition states leading to different stereochemical outcomes, thereby explaining the observed selectivity.

Interactive Table: Hypothetical DFT Calculation Results for Ester Hydrolysis

This table presents hypothetical data from a DFT study on the mechanism of ester hydrolysis of this compound. The values are for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| 1 | Reactants (Ester + OH⁻) | 0.0 | - |

| 2 | Transition State 1 | +12.5 | C-O (nucleophile) = 2.1 |

| 3 | Tetrahedral Intermediate | -5.2 | C-O (nucleophile) = 1.4 |

| 4 | Transition State 2 | +8.0 | C-OCH₃ = 2.0 |

| 5 | Products (Carboxylate + CH₃OH) | -15.0 | - |

Emerging Research Directions and Future Perspectives for Methyl 3,4 O Isopropylidene L Threonate

Novel Synthetic Applications in Medicinal Chemistry Precursors

The inherent chirality of Methyl 3,4-O-isopropylidene-L-threonate makes it a valuable asset in the chiral pool for the synthesis of enantiomerically pure pharmaceuticals. nih.govorganic-chemistry.org The stereochemical configuration of a drug is often crucial to its pharmacological activity, and utilizing chiral starting materials like this threonate derivative can streamline the synthesis of complex, stereospecific drugs. nih.gov

One significant area of exploration is its use as a precursor for novel β-lactam antibiotics. The β-lactam ring is a core structural motif in many widely used antibiotics, including penicillins and cephalosporins. nih.govnih.govrsc.orgorganic-chemistry.org Researchers are investigating the use of this compound to introduce specific stereocenters into new β-lactam frameworks, aiming to develop next-generation antibiotics that can overcome existing resistance mechanisms. biorxiv.org For instance, the synthesis of isoclavam-3-carboxylates, a class of β-lactam compounds, has been explored using related azetidinone precursors. rsc.org

Furthermore, the structural framework of this compound is being explored for the synthesis of nucleoside analogues with potential antiviral activity. nih.govnih.govmdpi.com Nucleoside analogues are a cornerstone of antiviral therapy, and the threonate moiety offers a unique scaffold for creating novel structures that can interfere with viral replication processes. nih.gov The synthesis of these complex molecules often involves multi-step processes where the stereochemical control offered by starting with a chiral molecule like this compound is highly advantageous. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 92973-40-5 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| Appearance | Liquid |

| Optical Activity [α]20/D | +18.5° (c = 2 in acetone) |

| Boiling Point | 125 °C/12 mmHg |

| Density | 1.175 g/mL at 25 °C |

Note: The data in this table is compiled from various sources. nih.govsigmaaldrich.comsigmaaldrich.com

Exploration in Glycobiology and Carbohydrate Chemistry

The structural similarity of this compound to natural carbohydrates positions it as a compound of interest in the fields of glycobiology and carbohydrate chemistry. medchemexpress.com Glycobiology studies the crucial roles of sugars (glycans) in biological processes, and synthetic carbohydrate derivatives are essential tools for this research. medchemexpress.com

This threonate derivative is being investigated for its potential role in the synthesis of glycoconjugates, which are complex molecules where carbohydrates are linked to proteins or lipids. nih.gov These molecules are vital for cellular recognition, signaling, and immune responses. The ability to create novel carbohydrate-like structures from starting materials like this compound can lead to the development of new probes to study these biological processes or even new therapeutic agents that can modulate them. nih.gov

The field is also exploring the use of such derivatives as carbohydrate mimics. By modifying the structure of this compound, researchers aim to create molecules that can interact with carbohydrate-binding proteins or enzymes, potentially inhibiting or modulating their activity. This has implications for developing treatments for diseases where carbohydrate interactions play a key role.

Development of New Catalytic Systems Utilizing Derivatives

A forward-looking area of research is the development of novel catalytic systems based on derivatives of this compound. The chiral nature of this molecule makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. cam.ac.uknih.govresearchgate.netrsc.org Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is a powerful tool in modern organic synthesis, particularly for the production of pharmaceuticals. nih.govgoogle.com

Researchers are exploring the modification of the threonate structure to incorporate coordinating atoms, such as phosphorus or nitrogen, to create new phosphine-free ligands. nih.gov These ligands can then be complexed with transition metals like ruthenium to form catalysts for a variety of chemical transformations, including hydrogenation reactions. nih.govnih.gov The chirality of the ligand, derived from L-threonic acid, can influence the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer of the product. The development of such catalysts is a key area of research, with the potential to provide more efficient and selective methods for synthesizing chiral molecules. cam.ac.uk

Sustainability and Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemical manufacturing, there is a significant research effort towards developing green and sustainable methods for the synthesis of this compound and its derivatives. mdpi.comethernet.edu.etresearchgate.net Green chemistry principles focus on reducing waste, using renewable resources, and improving energy efficiency in chemical processes. mdpi.comethernet.edu.et

One of the key starting materials for L-threonic acid is ascorbic acid (vitamin C), which can be sourced from natural products. mdpi.com Research is focused on developing green extraction techniques to obtain vitamin C from renewable resources like fruits and vegetables, which in turn provides a sustainable feedstock for producing L-threonic acid and its derivatives. mdpi.com Furthermore, patented methods are being developed to improve the synthesis of L-threonic acid from L-ascorbic acid, for example, by using metal hydroxides to shorten reaction times and reduce downstream processing. google.com

Biocatalysis, the use of enzymes to perform chemical reactions, is another promising green approach. researchgate.netmdpi.com Enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for harsh reagents and protecting groups often used in traditional organic synthesis. nih.gov Researchers are investigating biocatalytic routes to produce L-threonic acid and its derivatives, which could offer a more environmentally friendly alternative to conventional chemical methods. researchgate.netmdpi.comnih.gov The application of green chemistry metrics, such as atom economy and reaction mass intensity, is crucial in evaluating and comparing the sustainability of different synthetic routes. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.